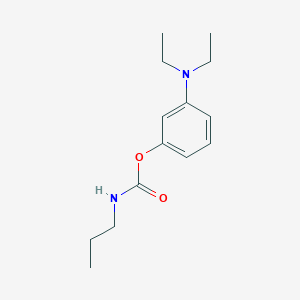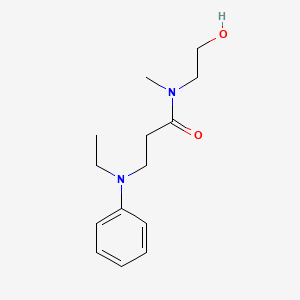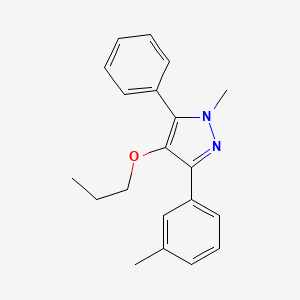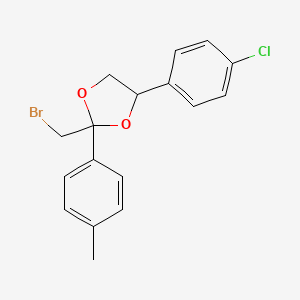
2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic organic compounds containing a five-membered ring with two oxygen atoms and three carbon atoms. This particular compound features bromomethyl, chlorophenyl, and methylphenyl substituents, making it a molecule of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Substituents: The bromomethyl, chlorophenyl, and methylphenyl groups can be introduced through various substitution reactions, often involving halogenation and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The aromatic rings can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted dioxolanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane would depend on its specific application. Generally, the compound may interact with molecular targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-4-phenyl-1,3-dioxolane
- 2-(Chloromethyl)-4-(4-chlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-4-(4-methylphenyl)-1,3-dioxolane
Uniqueness
The unique combination of bromomethyl, chlorophenyl, and methylphenyl groups in 2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane may confer specific chemical properties and reactivity that distinguish it from similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
59365-41-2 |
|---|---|
Fórmula molecular |
C17H16BrClO2 |
Peso molecular |
367.7 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H16BrClO2/c1-12-2-6-14(7-3-12)17(11-18)20-10-16(21-17)13-4-8-15(19)9-5-13/h2-9,16H,10-11H2,1H3 |
Clave InChI |
ZCYAMVNUEWOWBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(OCC(O2)C3=CC=C(C=C3)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
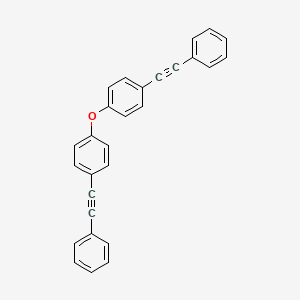
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)



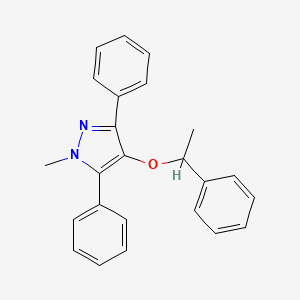

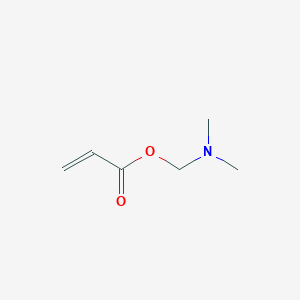
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
